molecular formula C13H10ClN3O B14764335 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14764335
M. Wt: 259.69 g/mol
InChI Key: JKDOJJHQJBHZCJ-UHFFFAOYSA-N
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Description

4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and chlorination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include inhibition of kinase activity or interference with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(4-dimethylaminophenyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-5-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-5-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H,15,16,17)

InChI Key

JKDOJJHQJBHZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl

Origin of Product

United States

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